(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane
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Overview
Description
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[331]nonane is a bicyclic organic compound that features a unique structure with two nitrogen atoms and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane involves a tandem Mannich reaction. This method uses aromatic ketones, paraformaldehyde, and dimethylamine to form the bicyclic structure in a one-pot synthesis . The reaction conditions typically involve mild temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the tandem Mannich reaction for large-scale synthesis. This includes scaling up the reaction, ensuring consistent yields, and maintaining the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.
Scientific Research Applications
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used to study enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different substituents.
3-azabicyclo[3.3.1]nonane: This compound lacks the methyl groups present in (1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of three methyl groups. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane, also known as bispidine, is a bicyclic compound with significant biological activity. Its unique structure includes two nitrogen atoms in a bicyclic framework, which contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with specific receptors and enzymes.
- Molecular Formula : C10H20N2
- Molecular Weight : 168.28 g/mol
- Boiling Point : 209.1ºC
- Density : 0.949 g/cm³
This compound primarily acts as a positive allosteric modulator (PAM) of AMPA receptors. This modulation enhances the receptor's currents, leading to cognitive-stimulating effects. The compound's interaction with AMPA receptors is crucial for understanding its pharmacological potential in treating cognitive disorders .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to interact with nAChRs, particularly the α4β2 subtype. Its affinity for these receptors varies based on structural modifications and substituents on the bicyclic scaffold .
- Enzyme Modulation : Studies suggest that this compound can influence enzyme activities involved in neurotransmission and metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Study 1: Interaction with nAChRs
A study investigated the interaction of bispidine derivatives with nAChRs using radioligand binding assays. The results indicated that certain derivatives exhibited high affinities in the low nanomolar range for the α4β2 subtype:
Compound | Ki Value (nM) | Selectivity |
---|---|---|
Bispidine | 600 | α4β2* |
N-benzylbispidine | 569.6 | α3β4* |
N-t-boc-bispidine | 45 | α4β2* |
These findings highlight the potential of bispidine derivatives as selective nAChR ligands with therapeutic implications for cognitive enhancement .
Study 2: Cognitive Enhancement
In behavioral studies on rodent models, bispidine derivatives demonstrated significant improvements in working memory tasks when administered at optimized doses. These effects were attributed to enhanced cholinergic signaling mediated through nAChRs and AMPA receptors .
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1R,5S)-1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3/t9-,10+ |
InChI Key |
MABDHNXQYBSZCB-AOOOYVTPSA-N |
Isomeric SMILES |
C[C@@]12C[C@@](CNC1)(CN(C2)C)C |
Canonical SMILES |
CC12CC(CNC1)(CN(C2)C)C |
Origin of Product |
United States |
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